Naphthalene-1,4-disulfonic acid
Description
Properties
CAS No. |
46859-22-7 |
|---|---|
Molecular Formula |
C10H8O6S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
naphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
ASQZVMZPZFWONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : The synthesis of naphthalene derivatives is highly position-dependent. For example, Naphthalene-1,8-diyldiboronic acid forms inert byproducts under hydrolysis, whereas the 1,4-disulfonic acid is stable and easily isolated .
- Acidity and Solubility : The dual sulfonic groups in this compound confer strong acidity (pKa < 0) and high water solubility, outperforming carboxylic acid analogues like naphthalene-1,4-dicarboxylic acid .
- Industrial Relevance: Benzene-based disulfonic acids with amino groups dominate dye applications, while naphthalene derivatives are preferred for surfactants due to their larger hydrophobic domains .
Preparation Methods
Thermodynamic vs. Kinetic Sulfonation Pathways
Naphthalene sulfonation is highly sensitive to reaction conditions, with temperature dictating isomer distribution. At low temperatures (15–40°C), kinetically favored alpha-monosulfonic acids form preferentially. However, these intermediates hydrolyze rapidly above 70°C, shifting equilibrium toward beta-isomers. For 1,4-disulfonic acid synthesis, maintaining temperatures below 70°C is critical to preserve alpha positions, though this complicates disulfonation kinetics.
Dual-Stage Sulfonation Strategies
The CN106748899B patent outlines a two-step approach:
-
Low-Temperature Monosulfonation : Refined naphthalene is added to 98% sulfuric acid at 20–30°C over 1–2 hours, forming alpha-monosulfonic acids.
-
Controlled Disulfonation : The mixture is heated to 170–190°C for 5–6 hours, during which residual sulfuric acid promotes disulfonation. However, prolonged heating risks isomerization to beta-disulfonic acids.
Industrial-Scale Production Techniques
Thin-Film Evaporation for Continuous Processing
The US3546280A patent details a wiped thin-film evaporator system that integrates sulfonation and acid separation:
-
Reactor Design : A cylindrical evaporator with a 0.5–3.0 mm film thickness, heated to 220–270°C under vacuum (<10 mm Hg).
-
Process Flow :
Table 1: Key Parameters in Thin-Film Evaporation
| Parameter | Value Range |
|---|---|
| Temperature | 220–270°C |
| Pressure | <10 mm Hg |
| Film Thickness | 0.5–3.0 mm |
| Molar Ratio (H₂SO₄:C₁₀H₈) | 7.5:1 |
| Residence Time | 5–10 minutes |
Challenges in 1,4-Disulfonic Acid Synthesis
Hydrolysis and Isomerization Risks
Alpha-sulfonic groups hydrolyze 50× faster than beta groups above 70°C, making 1,4-disulfonic acid synthesis inherently unstable under industrial disulfonation conditions. Mitigation strategies include:
Catalytic Modifications
While not explicitly covered in the cited patents, academic studies suggest:
-
Ionic Liquid Catalysts : Enhance sulfonation selectivity at lower temperatures (e.g., [BMIM][HSO₄] at 60°C).
-
Zeolite-Assisted Sulfonation : Microporous catalysts may stabilize alpha intermediates.
Waste Management and Acid Recovery
Sulfuric Acid Recycling
Both patents emphasize closed-loop acid recovery:
Table 2: Waste Treatment Outcomes
| Step | Reagent | Product | Yield |
|---|---|---|---|
| NaOH Addition | 10% NaOH | Na₂SO₄ | 85% |
| Ca(OH)₂ Treatment | Milk of Lime | CaSO₄ | 92% |
Comparative Analysis of Methods
Yield and Purity Trade-offs
Energy and Cost Considerations
-
Evaporator Systems : High energy input (220–270°C heating) offsets acid recycling savings.
-
Batch Salting-Out : Lower capital costs but higher reagent consumption (NaCl, Na₂SO₄).
Q & A
Q. What are the standard synthetic routes for Naphthalene-1,4-disulfonic acid, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via sulfonation of naphthalene using concentrated sulfuric acid or oleum. Key factors include:
- Temperature control : Excessively high temperatures may lead to over-sulfonation or byproducts.
- Sulfonation agent : Oleum (fuming sulfuric acid) is preferred for introducing two sulfonic groups in the 1,4-positions due to its stronger sulfonating power .
- Purification : Post-synthesis, the product is often precipitated by dilution and neutralization. Purity (>90%) can be verified via HPLC or titration, with insolubles minimized to <0.10% through recrystallization .
Q. How can the solubility and stability of this compound be enhanced for aqueous-phase applications?
- Salt formation : Conversion to disodium salts (e.g., sodium naphthalene-1,5-disulfonate) improves water solubility, as seen in analogous sulfonic acids .
- pH adjustment : Stability in solution is pH-dependent; neutral to slightly alkaline conditions prevent decomposition.
- Storage : Anhydrous conditions and temperatures below 30°C mitigate hygroscopicity and degradation .
Advanced Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR can confirm sulfonic group positions via characteristic deshielding effects.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 268.27 g/mol for 2,5-diamino derivatives) .
- Ion chromatography : Quantifies sulfonate content and detects impurities like unreacted naphthalene .
Q. How does this compound facilitate the synthesis of azo dyes, and how can coupling efficiency be maximized?
- Diazo coupling : The sulfonic acid groups act as directing groups, enabling regioselective azo bond formation with aromatic amines. For example, 2-aminobenzene-1,4-disulfonic acid derivatives are key intermediates in dye synthesis .
- Optimization : Use excess diazonium salt at 0–5°C to minimize side reactions. UV-Vis spectroscopy monitors coupling efficiency via absorbance peaks (e.g., 450–600 nm for azo chromophores) .
Q. What role does this compound play in stabilizing macromolecular structures, such as insulin hexamers or polymers?
- Binding interactions : Sulfonic acid groups can coordinate metal ions (e.g., Zn²⁺) or bind histidine residues in proteins, as demonstrated in benzene-1,4-disulfonic acid’s stabilization of insulin hexamers .
- Polymer composites : In self-doped conducting polymers, sulfonic acid groups enhance conductivity by acting as internal dopants. For example, polyaniline composites with 2-aminobenzene-1,4-disulfonic acid show improved electrochemical stability .
Methodological Considerations
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
